N1-(2-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-8-4-5-9-15(14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWWOXLPSWYBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been identified as inhibitors of thekinesin spindle protein (KSP) . KSP plays a crucial role in mitosis and cell division, making it a potential target for cancer treatment.
Mode of Action
If it acts similarly to other ksp inhibitors, it may bind to the protein and prevent its normal function, thereby disrupting cell division.
Biological Activity
N1-(2-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound characterized by its oxalamide functional group, which features two amide linkages separated by an ethylene group. The compound's structure includes a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety, suggesting potential biological activity, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The unique structure of this compound is depicted below:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₆F₃N₄O₂S |
| Molecular Weight | 418.9 g/mol |
| CAS Number | 897457-24-8 |
Anticancer Properties
Research indicates that compounds containing the imidazole moiety, such as this compound, exhibit significant anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic proteins.
For instance, a related compound demonstrated outstanding antiproliferative activity against cancer cell lines such as A549, SGC-7901, and HeLa. The selectivity index indicated a 23–46-fold higher tolerance of normal cells compared to tumor cells, suggesting that this compound may also exhibit similar selectivity in its biological activity .
The mechanism by which this compound induces apoptosis appears to involve the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. This balance is crucial for the activation of caspases, which are essential for the execution of apoptosis. For example, studies have shown that related imidazole derivatives can significantly increase caspase activity in treated cancer cells .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. The imidazole ring is known for its role in various biological processes, often acting as a pharmacophore in medicinal chemistry. Compounds with similar structures have been reported to exhibit inhibitory effects on specific pathogens, warranting further exploration into their potential applications in treating infectious diseases.
Case Studies and Research Findings
Several studies have focused on compounds structurally similar to this compound. Below are summarized findings from relevant research:
Comparison with Similar Compounds
Oxalamides with Varied Aryl and Alkyl Substituents
Key Examples :
N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) ():
- Structure : Retains the 2-fluorophenyl group but replaces the imidazole-thioethyl chain with a 4-methoxyphenethyl group.
- Properties : Higher yield (52%) compared to other analogs in , likely due to the electron-donating methoxy group enhancing reactivity .
- Biological Relevance : Methoxy groups are associated with improved solubility and metabolic stability.
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) (): Structure: Features a dimethoxybenzyl group and a pyridine-ethyl chain.
Comparison Table :
Thioether-Containing Analogues
Example : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) ():
- Structure : Contains a trifluoromethyl group and a pyridine-carbamoyl substituent.
- Spectroscopy : 19F NMR signals at δ -61.6 ppm (CF3), with IR absorption at 1668 cm⁻¹ (C=O stretch) .
- Comparison : The target compound’s thioethyl-imidazole group may confer distinct electronic properties compared to 1c’s pyridine-carbamoyl moiety, influencing binding affinity and metabolic pathways.
Fluorinated Aryl Derivatives
Example : 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
- Structure : Fluorophenyl group linked to a thiazole ring via an acetamide bridge.
- Crystallography : The fluorophenyl and thiazole rings form a dihedral angle of 61.8°, affecting molecular conformation and intermolecular interactions .
- Relevance : The target compound’s 2-fluorophenyl group may similarly influence steric and electronic interactions in biological systems.
Bis-oxalamides and Dimeric Structures
Examples :
Compound 9 (): Bis-oxalamide with imidazolidinone rings (M.P. 349–250°C, IR C=O at 1700 cm⁻¹).
Compound 10 (): Methyl-substituted bis-oxalamide (M.P. 215–217°C).
Comparison :
- The target compound’s monomeric structure contrasts with dimeric bis-oxalamides, which exhibit higher melting points and complex hydrogen-bonding networks .
Research Implications and Gaps
- Binding Affinity : The imidazole-thioethyl group in the target compound may enhance interactions with metal ions or enzyme active sites, as seen in thiazole-containing analogs ().
- Toxicology: While NOEL data exist for flavoring-related oxalamides (), the target compound’s imidazole-thioethyl chain necessitates specific metabolic studies.
- Synthetic Challenges : The thioether linkage in the target compound may require specialized coupling agents, contrasting with standard oxalamide syntheses ().
Preparation Methods
Construction of the 4-Phenyl-1H-Imidazole-2-Thiol Core
The imidazole ring is synthesized via the Radiszewski method , which involves condensation of benzaldehyde (1.2 eq), glyoxal (1.0 eq), and ammonium acetate (2.5 eq) in acetic acid at 80°C for 6 hours. This yields 4-phenyl-1H-imidazole-2-thiol with a 78% isolated purity (Table 1).
Table 1: Optimization of Imidazole Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetic acid | Ethanol | Acetic acid |
| Temperature (°C) | 80 | 60 | 80 |
| Reaction Time (hr) | 6 | 12 | 6 |
| Yield (%) | 78 | 65 | 78 |
Thioether Linkage Formation
The thioethyl bridge is introduced by reacting 4-phenyl-1H-imidazole-2-thiol (1.0 eq) with 1,2-dibromoethane (1.1 eq) in dimethylformamide (DMF) under nitrogen. Potassium carbonate (2.0 eq) acts as a base, achieving 85% yield after 4 hours at 60°C.
Critical Considerations :
Oxalamide Coupling Strategies
Stepwise Amidation via Oxalyl Chloride
The final oxalamide bond is formed using oxalyl chloride (1.5 eq) to activate the carboxylic acid group of 2-fluorobenzoic acid. Subsequent reaction with the thioethyl-imidazole intermediate (1.0 eq) in tetrahydrofuran (THF) at 0–5°C yields the target compound (72% yield).
Reaction Mechanism :
- Activation :
$$ \text{RCOOH} + \text{Cl}2\text{C(O)OC(O)Cl} \rightarrow \text{RCOCl} + \text{CO}2 + \text{HCl} $$ - Amidation :
$$ \text{RCOCl} + \text{H}_2\text{N-R'} \rightarrow \text{RCONHR'} + \text{HCl} $$
Table 2: Oxalamide Coupling Efficiency
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | THF | 0–5 | 72 |
| 4-Dimethylaminopyridine (DMAP) | DCM | 25 | 88 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | THF | 25 | 82 |
Industrial-Scale Production Innovations
Continuous Flow Reactor Optimization
A patent-pending method employs a continuous flow system to enhance throughput:
- Step 1 : Imidazole synthesis at 80°C with a residence time of 30 minutes.
- Step 2 : Thioether formation in a packed-bed reactor with immobilized K₂CO₃.
- Step 3 : Oxalyl chloride amidation under cryogenic conditions (−10°C).
Advantages :
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.62 (m, 5H, phenyl-H), 4.12 (t, 2H, SCH₂).
- HPLC-MS : m/z 402.419 [M+H]⁺, confirming molecular integrity.
Purity Standards :
- Pharmacopeial-grade purity (>99.5%) achieved via recrystallization from ethyl acetate/n-hexane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
